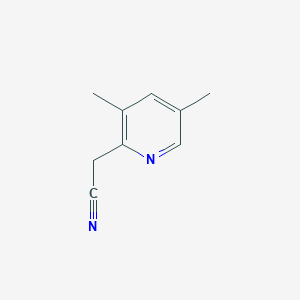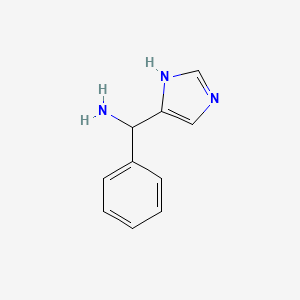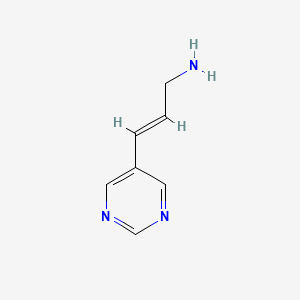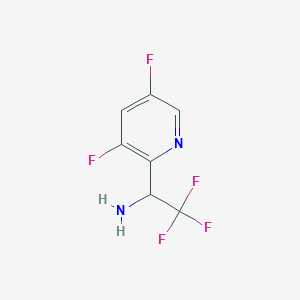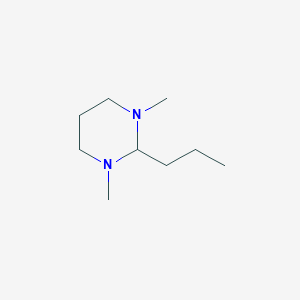
1,3-Dimethyl-2-propylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-propylhexahydropyrimidine: is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms This compound is part of the pyrimidine family, which is known for its significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propylhexahydropyrimidine can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, ketones, and amines. One common method involves the reaction of 1,3-dimethylurea with propylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete condensation and cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts and solvent-free conditions can further enhance the sustainability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions: 1,3-Dimethyl-2-propylhexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
科学的研究の応用
Chemistry: 1,3-Dimethyl-2-propylhexahydropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural similarity to naturally occurring pyrimidines allows it to interact with biological macromolecules.
Medicine: The compound’s potential pharmacological properties are explored for the development of new therapeutic agents. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and agrochemicals. Its derivatives may have applications as herbicides, fungicides, or insecticides.
作用機序
The mechanism of action of 1,3-dimethyl-2-propylhexahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
1,3-Dimethyl-2-imidazolidinone: A structurally similar compound with a five-membered ring containing two nitrogen atoms.
1,3-Dimethyl-2-oxohexahydropyrimidine: Another related compound with an oxygen atom in place of one of the nitrogen atoms.
Uniqueness: 1,3-Dimethyl-2-propylhexahydropyrimidine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
特性
分子式 |
C9H20N2 |
|---|---|
分子量 |
156.27 g/mol |
IUPAC名 |
1,3-dimethyl-2-propyl-1,3-diazinane |
InChI |
InChI=1S/C9H20N2/c1-4-6-9-10(2)7-5-8-11(9)3/h9H,4-8H2,1-3H3 |
InChIキー |
DSNDUNKGJMYSSV-UHFFFAOYSA-N |
正規SMILES |
CCCC1N(CCCN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



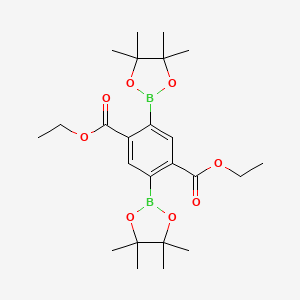
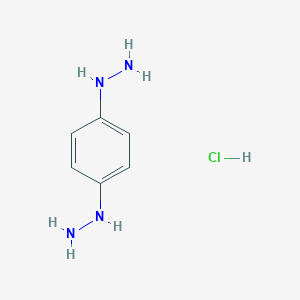
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
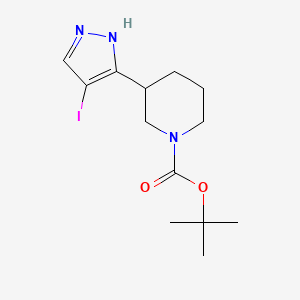
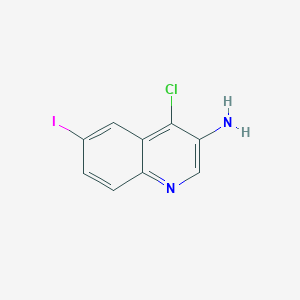
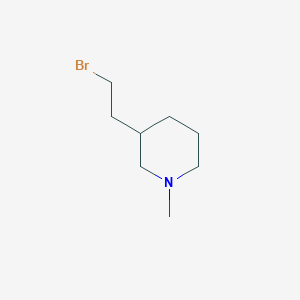
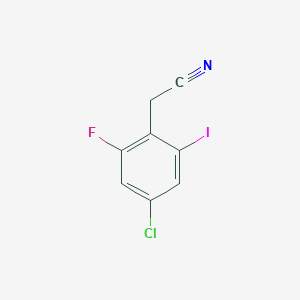

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
